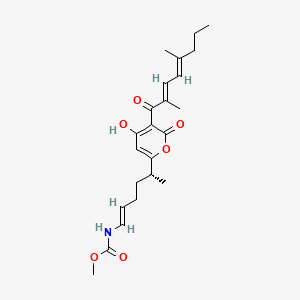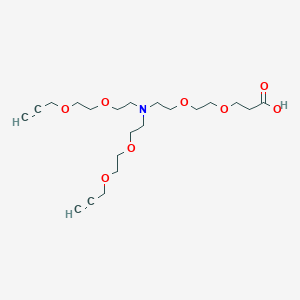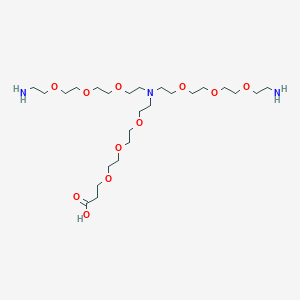
N-(Biotin-peg4)-n-bis(peg4-acid)
Overview
Description
“N-(Biotin-peg4)-n-bis(peg4-acid)” is a PEG-based PROTAC linker . It can be used in the synthesis of PROTAC . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Synthesis Analysis
The synthesis of “N-(Biotin-peg4)-n-bis(peg4-acid)” involves the reaction of NHS-activated biotins with primary amino groups (-NH2) in alkaline buffers to form stable amide bonds . Non-sulfonated NHS-biotins are cell permeable but must be dissolved in organic solvent such as DMSO or DMF .Molecular Structure Analysis
The molecular structure of “N-(Biotin-peg4)-n-bis(peg4-acid)” includes a hydrophilic, 4-unit, polyethylene glycol (PEG) group . The PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule, thus reducing aggregation of labeled proteins stored in solution . The PEG spacer arm also gives the reagent a long and flexible connection to minimize steric hindrance for binding to avidin molecules .Chemical Reactions Analysis
“N-(Biotin-peg4)-n-bis(peg4-acid)” reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides . The reaction forms permanent amide bonds .Physical And Chemical Properties Analysis
“N-(Biotin-peg4)-n-bis(peg4-acid)” is a solid substance with a white to off-white color . It has a molecular weight of 491.60 and a formula of C21H37N3O8S . It is soluble in DMSO .Scientific Research Applications
Protein Labeling and Crosslinking
“N-(Biotin-peg4)-n-bis(peg4-acid)” is used for protein labeling and crosslinking . It reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides, to form stable amide bonds . This allows for the biotinylation of antibodies or other proteins for detection or purification using streptavidin probes or resins .
Enhancing Solubility
The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule . This helps to prevent aggregation of biotinylated antibodies stored in solution . The PEG moiety also increases the solubility of Biotin-PEG conjugates considerably .
Reducing Steric Hindrance
The PEG spacer arm gives the reagent a long and flexible connection, which minimizes steric hindrance for binding to avidin molecules . The PEG attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein .
Biotinylation Reagent
“N-(Biotin-peg4)-n-bis(peg4-acid)” is a biotinylation reagent which can react with amine molecules in the presence of activator EDC or HATU . This allows for the attachment of biotin to various molecules for further research applications .
Increasing Stability
The N-hydroxysuccinimide ester (NHS) group reacts specifically and efficiently with lysine and N-terminal amino groups to form stable amide bonds . This increases the stability of the biotinylated molecule, making it suitable for various research applications .
Research Applications
“N-(Biotin-peg4)-n-bis(peg4-acid)” is used in various research applications due to its unique properties. It is used in protein analysis reagents, crosslinking, labeling, and protein modification .
Mechanism of Action
Target of Action
N-(Biotin-peg4)-n-bis(peg4-acid) is a biotin-labeled, PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
This compound works by exploiting the intracellular ubiquitin-proteasome system . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The interaction between the compound and its targets leads to the degradation of the target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By selectively targeting proteins for degradation, this compound can influence various downstream effects depending on the specific function of the degraded protein.
Pharmacokinetics
The peg moiety in the compound is known to enhance solubility , which could potentially improve its bioavailability.
Result of Action
The primary result of the action of N-(Biotin-peg4)-n-bis(peg4-acid) is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific role of the degraded protein.
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78N4O18S/c47-38(4-2-1-3-37-41-36(35-65-37)44-42(52)45-41)43-7-13-55-19-25-61-31-34-64-28-22-58-16-10-46(8-14-56-20-26-62-32-29-59-23-17-53-11-5-39(48)49)9-15-57-21-27-63-33-30-60-24-18-54-12-6-40(50)51/h36-37,41H,1-35H2,(H,43,47)(H,48,49)(H,50,51)(H2,44,45,52)/t36-,37-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZOMFDURQUNGJ-VJZJJTPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78N4O18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Biotin-peg4)-n-bis(peg4-acid) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Hydroxy-2,2,6,6-tetramethyl-4-[2-methyl-1-[2,4,6-trihydroxy-3-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-5-(2-methylpropanoyl)phenyl]propyl]cyclohex-4-ene-1,3-dione](/img/structure/B609383.png)


![N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B609388.png)









![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)